Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester
Overview
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .
Synthesis Analysis
The synthesis of carbamic acid involves the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . This reaction also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
The zwitterionic form H3N+−COO− of carbamic acid is very unstable and promptly decomposes into ammonia and carbon dioxide .Physical and Chemical Properties Analysis
Carbamic acid has a molar mass of 61.040 g·mol −1 . It is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into ammonia and carbon dioxide .Scientific Research Applications
Enantioselective Preparation and Catalysis
Research has highlighted the enantioselective preparation of dihydropyrimidones, showcasing the versatility of carbamic acid esters in chiral compound synthesis. The focus on stereochemical configuration emphasizes the potential of these compounds in enantioselective catalysis and the preparation of chiral intermediates for further chemical transformations (Goss, Dai, Lou, & Schaus, 2009).
Synthesis Processes
Innovative synthesis processes have been developed for tolylenediisocyanate without using phosgene, employing carbamic acid esters as intermediates. This method involves alkoxycarbonylation, highlighting an environmentally friendlier approach to producing isocyanates, a crucial component in polyurethane production (Aso & Baba, 2003).
Intramolecular Reactions
Carbamic acid esters have been utilized in diastereoselective intramolecular α-amidoalkylation reactions, particularly in the asymmetric synthesis of complex organic structures. This research showcases the role of these esters in facilitating complex ring formations and the synthesis of bioactive molecules (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Ammonia Equivalents for Amination
The use of carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halides has been explored. This application signifies the utility of carbamic acid esters in synthetic chemistry, offering a novel route for the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).
NAAA Inhibitors
Studies have also investigated 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), showing potential for the treatment of pain and inflammation. This work demonstrates the therapeutic potential of carbamic acid esters beyond their synthetic utility, into the realm of medicinal chemistry (Ponzano et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
prop-2-enyl N-[2-(3,4-dichlorophenyl)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-2-5-18-12(17)15-7-11(16)8-3-4-9(13)10(14)6-8/h2-4,6H,1,5,7H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGNZNBQJYDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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